

Application Notes and Protocols: Passive Avoidance Task Using ST1936 (Vorinostat) Oxalate

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Compound of Interest		
Compound Name:	ST1936 oxalate	
Cat. No.:	B2481433	Get Quote

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Introduction

The passive avoidance task is a widely utilized behavioral paradigm to assess fear-motivated learning and memory in rodents.[1] This test relies on the animal's innate preference for a dark environment over a brightly lit one.[2] During the acquisition phase, the animal receives an aversive stimulus, typically a mild foot shock, upon entering the dark compartment.[3] Consequently, in the subsequent retention test, a healthy animal will exhibit an increased latency to enter the dark chamber, demonstrating its memory of the negative association.[1] This application note provides a detailed protocol for employing the passive avoidance task to evaluate the cognitive-enhancing effects of **ST1936 oxalate**, also known as Vorinostat or SAHA, a histone deacetylase (HDAC) inhibitor.[4][5] HDAC inhibitors are a class of compounds that have demonstrated potential in improving learning and memory by modulating gene expression and synaptic plasticity.[6][7]

Materials and Methods Apparatus

The passive avoidance apparatus consists of a two-compartment box, often referred to as a shuttle box, with one illuminated and one dark chamber, separated by a guillotine door.[2][8] The floor of the dark compartment is equipped with a grid capable of delivering a mild electric



shock. An automated system is recommended for precise control of the door and shock delivery, as well as for accurate recording of the animal's crossover latency.[8]

Reagents

- ST1936 (Vorinostat) Oxalate
- Vehicle (e.g., sterile saline or a solution of 10% DMSO in saline)
- 70% Ethanol for cleaning the apparatus

Animal Models

This protocol is designed for use with mice, a common model for behavioral neuroscience research. However, it can be adapted for other rodent models. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.

Experimental Protocol

The experimental procedure consists of three main phases: habituation, training (acquisition), and retention testing.

Habituation (Day 1)

- Place the mouse in the illuminated compartment of the passive avoidance apparatus, with the guillotine door open.
- Allow the animal to freely explore both compartments for a period of 5 minutes.
- This phase allows the animal to acclimate to the new environment and establish its natural preference for the dark compartment.
- After the habituation period, return the mouse to its home cage.
- Thoroughly clean the apparatus with 70% ethanol between each animal to eliminate olfactory cues.[9]

ST1936 Oxalate Administration



- Prepare a solution of **ST1936 oxalate** in the chosen vehicle at the desired concentration.
- Based on previous studies with vorinostat in mouse models of cognitive impairment, a
 dosage of 5 mg/kg/day administered via intraperitoneal (i.p.) injection is a suggested starting
 point.[5]
- Administer the ST1936 oxalate solution or vehicle to the respective groups of mice daily for a predetermined period before the training phase. A 2-week administration period has been shown to be effective.[4]
- The final injection should be administered at a consistent time before the training session (e.g., 1-2 hours).

Training/Acquisition (Day 15)

- Place the mouse in the illuminated compartment with the guillotine door closed.
- After a brief acclimatization period (e.g., 30-60 seconds), open the guillotine door.
- Start a timer to measure the latency to enter the dark compartment.
- Once the mouse has fully entered the dark compartment (all four paws on the grid), close the guillotine door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
- Keep the mouse in the dark compartment for a short period (e.g., 10-20 seconds) after the shock.
- Return the animal to its home cage.
- Clean the apparatus thoroughly.

Retention Test (Day 16)

- 24 hours after the training session, place the mouse back into the illuminated compartment with the guillotine door closed.
- After the same acclimatization period as in the training phase, open the guillotine door.



- Record the latency for the mouse to cross into the dark compartment. The trial is typically concluded if the animal does not enter within a set cutoff time (e.g., 300 seconds).
- No foot shock is delivered during the retention test.
- Return the mouse to its home cage and clean the apparatus.

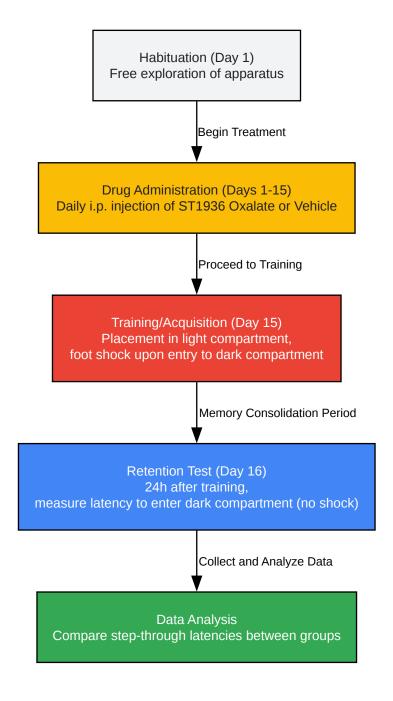
Data Presentation

The primary endpoint in the passive avoidance task is the step-through latency during the retention test.[10] An increase in latency is indicative of improved memory of the aversive event. The following table summarizes hypothetical quantitative data based on findings from studies using vorinostat in cognitive tasks.[11]

Treatment Group	N	Mean Step-Through Latency (seconds) ± SEM
Vehicle Control	10	125.4 ± 15.2
ST1936 Oxalate (5 mg/kg)	10	245.8 ± 20.7

Experimental Workflow and Signaling Pathways Experimental Workflow Diagram



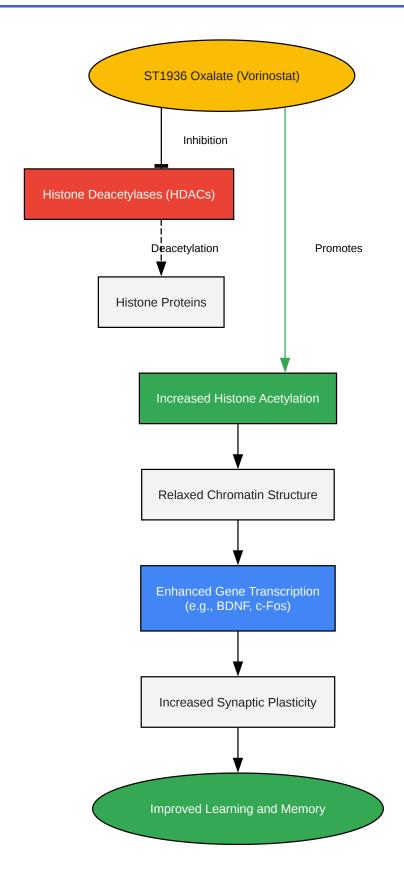


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Caption: Experimental workflow for the passive avoidance task with ST1936 oxalate.

Signaling Pathway Diagram





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Caption: Proposed signaling pathway for ST1936 oxalate in memory enhancement.



Conclusion

This protocol provides a comprehensive framework for investigating the effects of **ST1936 oxalate** on learning and memory using the passive avoidance task. The detailed methodology, data presentation structure, and visual diagrams of the experimental workflow and underlying signaling pathways offer a valuable resource for researchers in the field of neuroscience and drug development. Adherence to this standardized protocol will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of HDAC inhibitors for cognitive disorders.

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